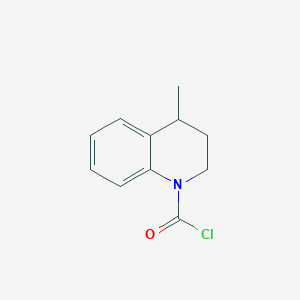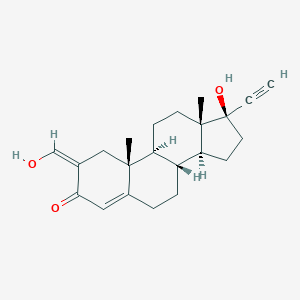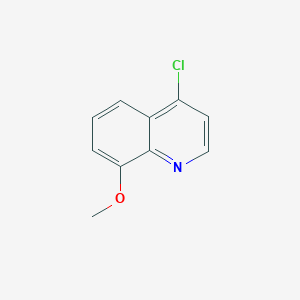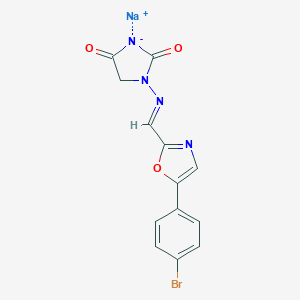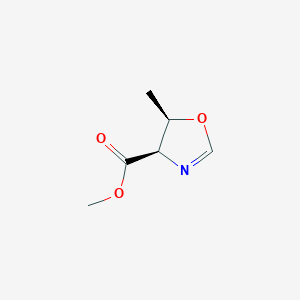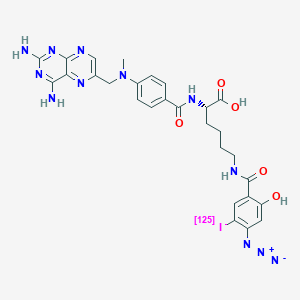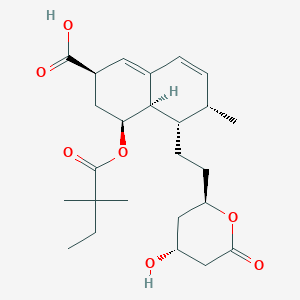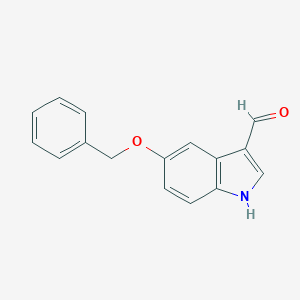
5-Benzyloxyindole-3-carboxaldehyde
Overview
Description
5-Benzyloxyindole-3-carboxaldehyde: is an organic compound with the molecular formula C16H13NO2 and a molecular weight of 251.28 g/mol . It is also known by other names such as 5-Benzyloxy-3-formylindole and 5-Phenylmethoxy-1H-indole-3-carbaldehyde . This compound is characterized by its yellow to brown powder form and is primarily used in various chemical and biological research applications .
Mechanism of Action
Target of Action
5-Benzyloxyindole-3-carboxaldehyde, also known as 5-Benzyloxyindole-3-carbaldehyde, is a versatile compound used in the preparation of various bioactive molecules . It has been identified as a potential inhibitor of PI3 kinase-α and the mammalian target of rapamycin . These targets play crucial roles in cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking, which makes them important targets for cancer therapy .
Mode of Action
As an inhibitor, it likely binds to its targets (pi3 kinase-α and the mammalian target of rapamycin) and prevents their normal functioning, thereby disrupting the associated cellular processes .
Biochemical Pathways
This compound affects the PI3K/AKT/mTOR pathway, which is one of the most integral pathways involved in cell survival and growth . By inhibiting PI3 kinase-α and the mammalian target of rapamycin, it can potentially disrupt this pathway, leading to inhibited cell growth and proliferation .
Result of Action
The inhibition of PI3 kinase-α and the mammalian target of rapamycin by this compound can lead to the disruption of cell growth and proliferation . This could potentially result in the death of cancer cells, thereby making it a potential candidate for cancer therapy .
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives, such as 5-Benzyloxyindole-3-carboxaldehyde, can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Indole and its derivatives are known to have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that indole derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyloxyindole-3-carboxaldehyde typically involves the reaction of indole derivatives with benzyl halides under specific conditions. One common method includes the use of indole-3-carboxaldehyde as a starting material, which is then reacted with benzyl bromide in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) . The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions: 5-Benzyloxyindole-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are typically used.
Substitution: Substitution reactions often involve nucleophiles and electrophiles under various conditions.
Major Products Formed:
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of various substituted indole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 5-Benzyloxyindole-3-carboxaldehyde is used as a reactant in the synthesis of various organic compounds, including rhodanine merocyanine dyes and azithromycin derivatives .
Biology: The compound is utilized in the study of topoisomerase II inhibitors and PI3 kinase-α inhibitors , which are important in cancer research .
Medicine: It serves as a precursor in the development of cytotoxic agents and vascular endothelial growth factor (VEGF) inhibitors , which have potential therapeutic applications .
Industry: The compound is used in the synthesis of benzimidazoles and other antibacterial agents, contributing to the development of new pharmaceuticals .
Comparison with Similar Compounds
- Indole-3-carboxaldehyde
- 5-Methoxyindole-3-carboxaldehyde
- 5-Bromoindole-3-carboxaldehyde
Comparison: 5-Benzyloxyindole-3-carboxaldehyde is unique due to its benzyloxy group at the 5-position, which imparts distinct chemical properties and reactivity compared to other indole derivatives. This structural feature enhances its utility in synthesizing complex organic molecules and studying specific biological pathways .
Properties
IUPAC Name |
5-phenylmethoxy-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c18-10-13-9-17-16-7-6-14(8-15(13)16)19-11-12-4-2-1-3-5-12/h1-10,17H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGNUBADRQIDNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90219785 | |
| Record name | 5-(Phenylmethoxy)-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90219785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID57264449 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
6953-22-6 | |
| Record name | 5-(Phenylmethoxy)-1H-indole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6953-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Phenylmethoxy)-1H-indole-3-carbaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006953226 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6953-22-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71049 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(Phenylmethoxy)-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90219785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(phenylmethoxy)-1H-indole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.395 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


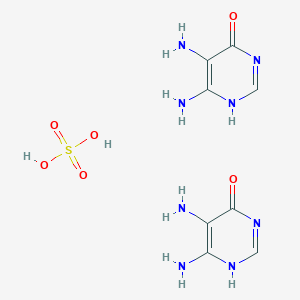
![N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide](/img/structure/B22243.png)



